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Compound of Interest

Compound Name: 1-Chloro-4-methoxybenzene-d4

Cat. No.: B12403197 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-4-
methoxybenzene-d4, a deuterated analog of p-chloroanisole. The information is intended for

researchers, scientists, and professionals in drug development who utilize isotopically labeled

compounds for mechanistic, metabolic, or pharmacokinetic studies. While specific experimental

data for the d4 variant is not readily available in public repositories, this document presents the

known spectroscopic data for the non-deuterated parent compound, 1-chloro-4-

methoxybenzene, and provides an expert analysis of the expected spectral changes upon

deuteration of the methoxy group.

Molecular Structure
1-Chloro-4-methoxybenzene is an aromatic compound with a chlorine atom and a methoxy

group attached to a benzene ring at positions 1 and 4, respectively.[1][2][3][4] In the deuterated

analog, 1-Chloro-4-methoxybenzene-d4, the four hydrogen atoms of the methoxy group are

replaced by deuterium atoms.

Chemical Formula: C₇H₃D₄ClO

Molecular Weight: 146.61 g/mol

Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data for 1-Chloro-4-methoxybenzene-d4, based on the data
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available for its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

substitution of hydrogen with deuterium significantly alters the NMR spectra.

Expected ¹H NMR Spectrum: In the ¹H NMR spectrum of 1-Chloro-4-methoxybenzene-d4,

the characteristic singlet of the methoxy protons (typically around 3.8 ppm) will be absent. The

aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for the aromatic

carbons. The carbon of the deuterated methoxy group (CD₃) will exhibit a multiplet due to

coupling with deuterium (a spin-1 nucleus) and will be shifted slightly upfield compared to the

non-deuterated analog.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-Chloro-4-methoxybenzene-d4

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Notes

¹H ~7.25 d
Aromatic protons

ortho to chlorine

¹H ~6.85 d

Aromatic protons

ortho to methoxy

group

¹³C ~158 s C-OCH₃

¹³C ~129 s
Aromatic CH ortho to

chlorine

¹³C ~125 s C-Cl

¹³C ~114 s
Aromatic CH ortho to

methoxy group

¹³C ~55 m
CD₃ (Expected to be a

multiplet)
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Note: The chemical shifts are approximate and based on the data for the non-deuterated

compound. The actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

primary difference in the IR spectrum of 1-Chloro-4-methoxybenzene-d4 compared to its non-

deuterated form will be the presence of C-D stretching and bending vibrations at lower

wavenumbers than the corresponding C-H vibrations.

Table 2: Predicted Significant IR Absorption Bands for 1-Chloro-4-methoxybenzene-d4

Wavenumber (cm⁻¹) Intensity Assignment

~3000 Medium Aromatic C-H stretch

~2200-2100 Medium-Weak C-D stretch (of CD₃ group)

~1600, ~1500 Strong Aromatic C=C stretch

~1250 Strong Aryl-O stretch

~1090 Strong C-O stretch

~1000-800 Strong C-H out-of-plane bend

~830 Strong 1,4-disubstitution pattern

~700 Strong C-Cl stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-Chloro-4-methoxybenzene-d4, the molecular ion peak will be shifted by

+4 mass units compared to the non-deuterated compound due to the presence of four

deuterium atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will

be observable for chlorine-containing fragments.[5]

Table 3: Predicted Major Mass Spectrometry Fragments for 1-Chloro-4-methoxybenzene-d4
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m/z Ion Notes

146/148 [M]⁺

Molecular ion peak, showing

the isotopic pattern for

chlorine.

131/133 [M-CD₃]⁺
Loss of the deuterated methyl

group.

103/105 [M-CD₃-CO]⁺
Subsequent loss of carbon

monoxide.

75 [C₆H₄D]⁺
Fragment corresponding to the

deuterated benzene ring.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of 1-Chloro-4-methoxybenzene-d4 in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

¹H NMR Acquisition:

Acquire the spectrum at 298 K.

Use a standard pulse sequence (e.g., zg30).

Set a spectral width of approximately 16 ppm.

Employ a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire the spectrum at 298 K.

Use a proton-decoupled pulse sequence.

Set a spectral width of approximately 220 ppm.

Employ a relaxation delay of 2-5 seconds.

Acquire a larger number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

For liquids, a thin film can be prepared between two KBr or NaCl plates.

For solids, a KBr pellet can be prepared by mixing a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Acquire at least 16 scans.

Perform a background scan of the empty sample holder or pure KBr pellet.

Mass Spectrometry
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)

for separation and introduction.

Ionization Method: Electron Ionization (EI) at 70 eV.

Acquisition:

Scan a mass range of m/z 40-400.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12403197?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If using GC-MS, use a suitable capillary column (e.g., DB-5ms) and a temperature

program that allows for the elution of the compound.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.

Workflow and Data Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-
Chloro-4-methoxybenzene-d4 and the relationship between the different analytical

techniques and the information they provide.
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Caption: Workflow for the spectroscopic analysis of 1-Chloro-4-methoxybenzene-d4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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